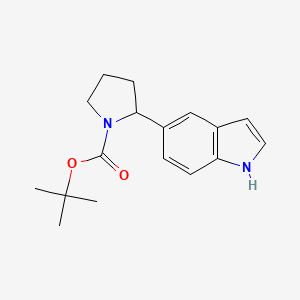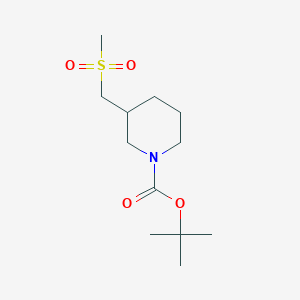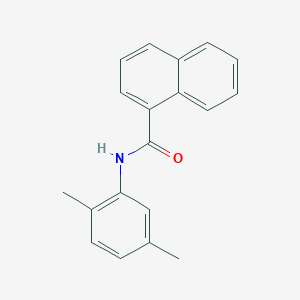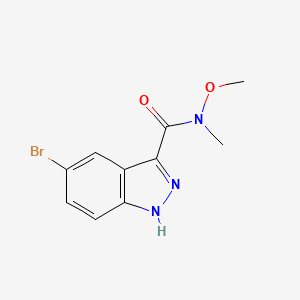
5-Chloro-N-(3-chlorobenzyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-N-(3-clorobencil)pirazina-2-carboxamida es un compuesto químico que pertenece a la clase de derivados de pirazina. Estos compuestos son conocidos por sus diversas actividades biológicas, que incluyen propiedades antibacterianas, antifúngicas y antimicobacterianas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Cloro-N-(3-clorobencil)pirazina-2-carboxamida típicamente implica la reacción de 3-cloropirazina-2-cloruro de carbonilo con 3-clorobencilamina. Esta reacción se lleva a cabo en presencia de una base como la trietilamina en un solvente orgánico como la acetona a temperatura ambiente . Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Cloro-N-(3-clorobencil)pirazina-2-carboxamida sufre diversas reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de cloro en el compuesto pueden ser sustituidos por otros grupos funcionales utilizando reactivos apropiados.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción para formar diferentes derivados con actividades biológicas alteradas.
Reactivos y condiciones comunes
Reacciones de sustitución: Reactivos como hidróxido de sodio o carbonato de potasio se pueden utilizar para facilitar las reacciones de sustitución.
Oxidación: Se pueden utilizar agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se utilizan comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir derivados con diferentes grupos funcionales, mientras que la oxidación y la reducción pueden conducir a la formación de diversas formas oxidadas o reducidas del compuesto.
Aplicaciones Científicas De Investigación
5-Cloro-N-(3-clorobencil)pirazina-2-carboxamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Investigado por su posible uso en el tratamiento de infecciones causadas por cepas bacterianas resistentes.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad o reactividad.
Mecanismo De Acción
El mecanismo de acción de 5-Cloro-N-(3-clorobencil)pirazina-2-carboxamida implica su interacción con objetivos moleculares específicos en las células bacterianas. Se cree que el compuesto inhibe la actividad de las enzimas esenciales para la supervivencia bacteriana, lo que lleva a la muerte celular . Los estudios de acoplamiento molecular han demostrado que puede formar enlaces de hidrógeno con los sitios activos de estas enzimas, mejorando sus efectos inhibitorios.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Cloro-N-(2-clorobencil)pirazina-2-carboxamida
- 5-Cloro-N-(4-clorobencil)pirazina-2-carboxamida
- 6-Cloro-N-(3-clorobencil)pirazina-2-carboxamida
Singularidad
5-Cloro-N-(3-clorobencil)pirazina-2-carboxamida es único debido a su patrón de sustitución específico, que influye en su actividad biológica y reactividad. En comparación con sus isómeros posicionales, este compuesto ha mostrado una mayor eficacia contra ciertas cepas bacterianas .
Propiedades
Fórmula molecular |
C12H9Cl2N3O |
|---|---|
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
5-chloro-N-[(3-chlorophenyl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9Cl2N3O/c13-9-3-1-2-8(4-9)5-17-12(18)10-6-16-11(14)7-15-10/h1-4,6-7H,5H2,(H,17,18) |
Clave InChI |
ASOAPRDJWQEZHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CN=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)




![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B11844121.png)
![4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane](/img/structure/B11844129.png)

![5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11844134.png)





